4-benzoyl-1H-pyrrole-2-carboxylic Acid

Descripción general

Descripción

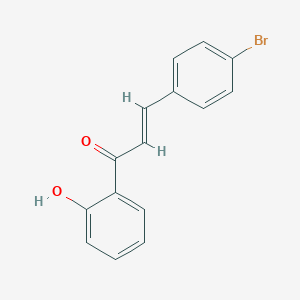

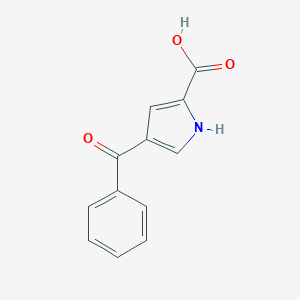

4-Benzoyl-1H-pyrrole-2-carboxylic Acid is a chemical compound with the molecular formula C12H9NO3 . It has a molecular weight of 215.21 . The compound is solid in physical form .

Synthesis Analysis

The synthesis of pyrroles like 4-Benzoyl-1H-pyrrole-2-carboxylic Acid can be achieved through several methods. One common method is the Paal-Knorr pyrrole condensation, which involves the reaction of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in water in the presence of a catalytic amount of iron (III) chloride . Another method involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring .

Molecular Structure Analysis

The InChI code for 4-Benzoyl-1H-pyrrole-2-carboxylic Acid is 1S/C12H9NO3/c14-11(8-4-2-1-3-5-8)9-6-10(12(15)16)13-7-9/h1-7,13H,(H,15,16) . This code provides a specific description of the molecule’s structure.

Chemical Reactions Analysis

4-Benzoyl-1H-pyrrole-2-carboxylic Acid can undergo various chemical reactions. For instance, in ionic liquids [Bmim] [PF 6] or [Bmim] [BF 4], a highly regioselective N-substitution of pyrrole with alkyl halides, sulfonyl chlorides, and benzoyl chloride can occur, yielding substituted pyrroles .

Physical And Chemical Properties Analysis

4-Benzoyl-1H-pyrrole-2-carboxylic Acid is a solid substance . It has a melting point range of 234 - 236 degrees Celsius .

Aplicaciones Científicas De Investigación

Synthesis of Cholecystokinin Antagonists

4-benzoyl-1H-pyrrole-2-carboxylic Acid: is employed in the synthesis of cholecystokinin antagonists . These compounds are significant in studying and treating anxiety and panic disorders as they modulate the cholecystokinin system in the brain.

Development of Benzopyran Antihypertensives

The compound serves as a precursor in the development of benzopyran antihypertensives . Benzopyrans are known for their cardiovascular activity, making them valuable in creating new treatments for high blood pressure.

Creation of Azepinediones

Azepinediones, which have potential antidiabetic properties, can be synthesized using 4-benzoyl-1H-pyrrole-2-carboxylic Acid as a starting material . This application is crucial for the development of new therapeutic agents for diabetes management.

Proteomics Research

In proteomics research, 4-benzoyl-1H-pyrrole-2-carboxylic Acid is used as a biochemical tool due to its ability to interact with proteins and enzymes, aiding in the study of proteome-wide processes .

Synthesis of Therapeutically Active Compounds

The pyrrole subunit of 4-benzoyl-1H-pyrrole-2-carboxylic Acid has diverse applications in creating therapeutically active compounds, including fungicides, antibiotics, anti-inflammatory drugs, cholesterol-reducing drugs, antitumor agents, and more .

Inhibition of Reverse Transcriptase in HIV-1

Compounds derived from 4-benzoyl-1H-pyrrole-2-carboxylic Acid are known to inhibit reverse transcriptase in HIV-1 and cellular DNA polymerases protein kinases, making them valuable in antiviral research .

Sustainable Chemistry from Bio-renewable Feedstocks

A novel approach has been developed to synthesize 4-benzoyl-1H-pyrrole-2-carboxylic Acid from cellulose- and chitin-based feedstocks, highlighting its role in sustainable chemistry and the utilization of bio-renewable resources .

Heterocyclic Chemistry and Drug Design

The compound is extensively used in heterocyclic chemistry to design and synthesize new drugs, leveraging its pyrrole core as a versatile building block for medicinal chemistry .

Safety and Hazards

Propiedades

IUPAC Name |

4-benzoyl-1H-pyrrole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO3/c14-11(8-4-2-1-3-5-8)9-6-10(12(15)16)13-7-9/h1-7,13H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAOGOXQEINPQGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CNC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30376962 | |

| Record name | 4-benzoyl-1H-pyrrole-2-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30376962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-benzoyl-1H-pyrrole-2-carboxylic Acid | |

CAS RN |

15372-84-6 | |

| Record name | 4-benzoyl-1H-pyrrole-2-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30376962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.